Cas no 2248209-56-3 ((2R)-2-Methyl-3-pyridin-4-ylpropanoic acid)

(2R)-2-Methyl-3-pyridin-4-ylpropanoic acid is a chiral carboxylic acid derivative featuring a pyridine moiety, which imparts unique electronic and coordination properties. The (R)-enantiomer offers stereochemical specificity, making it valuable for asymmetric synthesis and pharmaceutical applications. Its rigid pyridinyl group enhances binding affinity in medicinal chemistry, particularly in targeting nicotinic acetylcholine receptors or enzyme active sites. The carboxyl functionality allows for further derivatization, enabling its use as a versatile intermediate in drug discovery and fine chemical synthesis. High enantiopurity ensures consistent reactivity, reducing side products in stereoselective reactions. This compound is particularly useful in the development of bioactive molecules requiring precise chiral control.
(2R)-2-Methyl-3-pyridin-4-ylpropanoic acid structure
2248209-56-3 structure
Product Name:(2R)-2-Methyl-3-pyridin-4-ylpropanoic acid
CAS No:2248209-56-3
MF:C9H11NO2
MW:165.189142465591
CID:6386820
PubChem ID:42079657
Update Time:2025-10-31

(2R)-2-Methyl-3-pyridin-4-ylpropanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-6505272
    • 2248209-56-3
    • (2R)-2-Methyl-3-pyridin-4-ylpropanoic acid
    • (2R)-2-methyl-3-(pyridin-4-yl)propanoic acid
    • Inchi: 1S/C9H11NO2/c1-7(9(11)12)6-8-2-4-10-5-3-8/h2-5,7H,6H2,1H3,(H,11,12)/t7-/m1/s1
    • InChI Key: YGULNNXYUJYOSY-SSDOTTSWSA-N
    • SMILES: OC([C@H](C)CC1C=CN=CC=1)=O

Computed Properties

  • Exact Mass: 165.078978594g/mol
  • Monoisotopic Mass: 165.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 50.2Ų

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Additional information on (2R)-2-Methyl-3-pyridin-4-ylpropanoic acid

Introduction to (2R)-2-Methyl-3-pyridin-4-ylpropanoic acid (CAS No. 2248209-56-3)

(2R)-2-Methyl-3-pyridin-4-ylpropanoic acid (CAS No. 2248209-56-3) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as (R)-Methylpyridinepropionic acid, is characterized by its unique structural features, which include a chiral center and a pyridine ring. These properties make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of (2R)-2-Methyl-3-pyridin-4-ylpropanoic acid consists of a carboxylic acid group, a methyl group, and a pyridine ring, all attached to a central carbon atom with a chiral center. The presence of the chiral center imparts optical activity to the molecule, which is crucial for its biological activities. The pyridine ring, on the other hand, contributes to the compound's pharmacological properties by providing aromaticity and potential binding sites for biological targets.

Recent studies have highlighted the potential of (2R)-2-Methyl-3-pyridin-4-ylpropanoic acid in various therapeutic areas. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory and analgesic properties. The mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. This makes (2R)-2-Methyl-3-pyridin-4-ylpropanoic acid a promising lead compound for the development of new anti-inflammatory drugs.

In addition to its anti-inflammatory properties, (2R)-2-Methyl-3-pyridin-4-ylpropanoic acid has also been investigated for its potential as an antidiabetic agent. Studies have demonstrated that this compound can improve glucose metabolism and insulin sensitivity in animal models of diabetes. The exact mechanism by which it exerts these effects is still under investigation, but it is thought to involve the modulation of key metabolic pathways such as AMPK activation and PPARγ signaling.

The synthesis of (2R)-2-Methyl-3-pyridin-4-ylpropanoic acid has been optimized using various synthetic routes to ensure high yields and purity. One common approach involves the asymmetric synthesis of the chiral center using chiral catalysts or auxiliaries. This method not only ensures the desired stereochemistry but also enhances the overall efficiency of the synthesis process. The resulting compound can then be further modified or derivatized to explore its biological activities and optimize its pharmacological properties.

The pharmacokinetic profile of (2R)-2-Methyl-3-pyridin-4-ylpropanoic acid has been studied extensively to understand its behavior in biological systems. In vitro and in vivo studies have shown that this compound exhibits good solubility, stability, and bioavailability. These properties are essential for ensuring that the compound can effectively reach its target sites in the body and exert its therapeutic effects.

Clinical trials are currently underway to evaluate the safety and efficacy of (2R)-2-Methyl-3-pyridin-4-ylpropanoic acid in human subjects. Preliminary results from phase I trials have indicated that the compound is well-tolerated with no significant adverse effects observed at therapeutic doses. These findings are encouraging and pave the way for further clinical development.

In conclusion, (2R)-2-Methyl-3-pyridin-4-ylpropanoic acid (CAS No. 2248209-56-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features, combined with its favorable pharmacological properties, make it an attractive candidate for the development of new therapeutic agents targeting inflammation, pain, and diabetes. Ongoing research and clinical trials will continue to shed light on its full potential and contribute to advancements in drug discovery and development.

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